molecular formula C21H18FN5O5S B14118684 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B14118684
M. Wt: 471.5 g/mol
InChI Key: LZJYEDHTTCOPLC-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves the inhibition of specific molecular targets such as kinases or enzymes involved in DNA replication. The compound binds to the active site of these targets, preventing their normal function and thereby inhibiting cell proliferation or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
  • Benzo[d][1,3]dioxole gathered pyrazole derivatives

Uniqueness

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a fluorobenzamide group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H18FN5O5S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H18FN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

LZJYEDHTTCOPLC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N

Origin of Product

United States

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